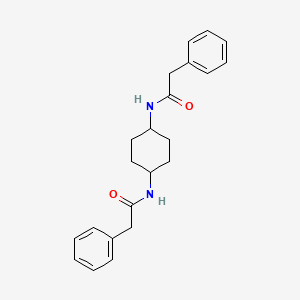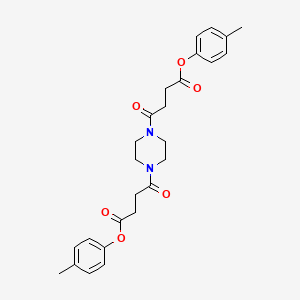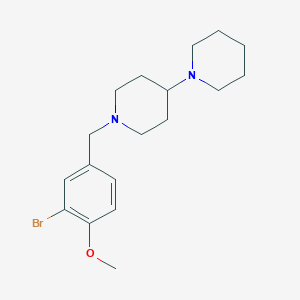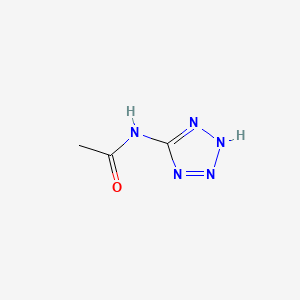![molecular formula C18H20BrNO3 B3555082 1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B3555082.png)
1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane
Overview
Description
1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane, commonly known as BF-2649, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
BF-2649 exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. BF-2649 also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels. By modulating these pathways, BF-2649 can induce apoptosis, inhibit angiogenesis, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
BF-2649 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BF-2649 also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor. In the brain, BF-2649 can modulate neurotransmitter release by inhibiting the activity of PDE, which leads to an increase in cyclic nucleotide levels.
Advantages and Limitations for Lab Experiments
BF-2649 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC and PDE, which makes it a useful tool for studying these pathways. BF-2649 is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, BF-2649 has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on BF-2649. One direction is to further investigate its potential as a cancer therapy. BF-2649 has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new cancer drugs. Another direction is to study its potential as a neuroprotective agent. BF-2649 has been shown to modulate neurotransmitter release and could have potential applications in the treatment of neurological disorders. Additionally, further studies could be conducted to optimize the synthesis method of BF-2649 and improve its solubility in aqueous solutions.
Scientific Research Applications
BF-2649 has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, BF-2649 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BF-2649 has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, BF-2649 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVDCBINGFJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(aminocarbonyl)-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555014.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3555018.png)

![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)
![2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555028.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3555047.png)
![3-(3,4-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3555059.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3555069.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)


![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B3555100.png)